6-Chloro-3-(chloromethyl)-2-fluoropyridine
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Overview
Description
6-Chloro-3-(chloromethyl)-2-fluoropyridine is a heterocyclic organic compound that belongs to the class of pyridines. This compound is characterized by the presence of chlorine and fluorine atoms attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses. The presence of these halogen atoms imparts unique chemical properties to the compound, making it useful in a wide range of applications, including pharmaceuticals, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(chloromethyl)-2-fluoropyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method involves the reaction of 2-fluoropyridine with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the chloromethylation process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This approach allows for better control over reaction parameters and improves the efficiency of the synthesis. The use of continuous flow reactors also minimizes the formation of by-products and reduces the overall production cost. Additionally, advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(chloromethyl)-2-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group (-CH2Cl) is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid is used as the oxidizing agent, and the reactions are conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride or sodium borohydride is used as the reducing agent, and the reactions are performed in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: The major products formed are substituted pyridines, depending on the nucleophile used.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: Amino derivatives of pyridine are obtained as the major products.
Scientific Research Applications
6-Chloro-3-(chloromethyl)-2-fluoropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the development of biologically active molecules, including potential drug candidates. Its derivatives have shown promise in various biological assays.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds. Its unique chemical properties make it a candidate for drug discovery and development.
Industry: In the agrochemical industry, it is used in the synthesis of herbicides and pesticides. Its derivatives are also explored for use in material sciences, including the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(chloromethyl)-2-fluoropyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The presence of the fluorine atom enhances the compound’s reactivity and stability, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine: This compound shares a similar chloromethyl group but has a different heterocyclic structure.
6-Chloro-3-methyluracil: This compound has a similar chloromethyl group but is based on a uracil structure.
Uniqueness
6-Chloro-3-(chloromethyl)-2-fluoropyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable intermediate in various chemical syntheses. Its versatility in undergoing nucleophilic substitution reactions sets it apart from other similar compounds.
Properties
Molecular Formula |
C6H4Cl2FN |
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Molecular Weight |
180.00 g/mol |
IUPAC Name |
6-chloro-3-(chloromethyl)-2-fluoropyridine |
InChI |
InChI=1S/C6H4Cl2FN/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2 |
InChI Key |
YOXQOPVYWNILET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CCl)F)Cl |
Origin of Product |
United States |
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